Mupirocin

Übersicht

Beschreibung

Mupirocin, also known as pseudomonic acid A, is a topical antibiotic useful against superficial skin infections such as impetigo or folliculitis . It is chemically a carboxylic acid and works by blocking a bacteria’s ability to make protein, which usually results in bacterial death .

Synthesis Analysis

This compound was initially isolated in 1971 from Pseudomonas fluorescens . The control of this compound production in soil bacteria is in proportion to bacterial cell density . This compound is made by a complex polyketide biosynthetic pathway . Enantioselective total synthesis of this compound H is accomplished starting from d-glucose .Molecular Structure Analysis

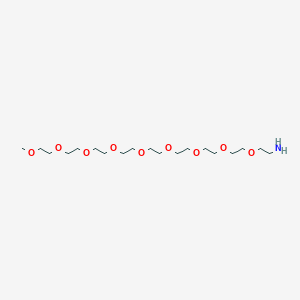

This compound is an alpha, beta-unsaturated ester resulting from the formal condensation of the alcoholic hydroxy group of 9-hydroxynonanoic acid with the carboxy group of (2E)-4-[(2S)-tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoic acid .Chemical Reactions Analysis

This compound biosynthesis is carried out by a combination of type I multifunctional polyketide synthases and tailoring enzymes encoded in a 75 kb gene cluster . Chemical synthesis has also been achieved .Physical And Chemical Properties Analysis

This compound is a strong acid as a form of a crystalline white powder, freely soluble in dichloromethane and acetone, slightly soluble in water . Its molecular formula is C26H44O9 and it has a molecular weight of 500.6 g/mol .Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel gegen MRSA

Mupirocin ist ein starkes antibakterielles Mittel, das vor allem zur Bekämpfung von Infektionen eingesetzt wird, die durch Methicillin-resistente Staphylococcus aureus (MRSA) verursacht werden. Es wird als ein Gemisch aus vier Pseudomonsäuren gewonnen, die durch Biosynthese durch Pseudomonas fluorescens gebildet werden. Die weitverbreitete Anwendung von this compound, insbesondere zur Kontrolle von MRSA-Ausbrüchen, war in klinischen Umgebungen von entscheidender Bedeutung .

Behandlung von Haut- und Weichteilinfektionen

Aufgrund seiner Wirksamkeit gegen grampositive Bakterien wird this compound häufig zur Behandlung oberflächlicher Haut- und Weichteilinfektionen eingesetzt. Seine einzigartige Struktur ermöglicht es ihm, die Proteinsynthese in den Zielbakterien zu hemmen, was es zu einem wertvollen Werkzeug für topische Anwendungen macht .

Nasale Dekolonisierung

Die Anwendung von this compound erstreckt sich auf die nasale Dekolonisierung, um die Ausbreitung von MRSA zu verhindern, insbesondere in Krankenhäusern. Intranasale Anwendung hilft, das Infektionsrisiko bei Patienten und medizinischem Personal zu reduzieren .

Entwicklung von Nanoemulsionen

Zu den jüngsten Fortschritten gehört die Entwicklung von Nanoemulsionen für this compound, um die Abgabe in die Haut zu verbessern. Diese Formulierungen zielen darauf ab, Herausforderungen wie die In-vivo-Inaktivierung und die Plasmaproteinbindung zu überwinden und so die therapeutische Wirksamkeit für topische Anwendungen zu verbessern .

Antibiofilmb Eigenschaften

This compound zeigt antibiofilmb Eigenschaften und ist somit wirksam bei der Verhinderung der Bildung von Biofilmen durch Bakterien. Dies ist besonders wichtig bei der Behandlung chronischer Wunden und medizintechnikbedingter Infektionen .

Resistenzkontrolle und -verbesserung

Mit zunehmender Resistenz gegen this compound liegt ein erheblicher Schwerpunkt auf der Kontrolle und Verbesserung des Antibiotikums. Die Forschung konzentriert sich auf die Entwicklung neuer Versionen von Pseudomonsäuren mit verbesserter antibakterieller Aktivität und reduzierten Resistenzproblemen .

Nanoemulgel Entwicklung

Die Formulierung eines Nanoemulgels für this compound stellt einen neuartigen Ansatz dar, um seine topische Anwendung zu verbessern. Dieses Abgabesystem zielt darauf ab, sowohl die akute als auch die prophylaktische Behandlung von topischen Infektionen zu ermöglichen und eine anhaltende Freisetzung des Antibiotikums zu gewährleisten .

Wirkmechanismus

Target of Action

Mupirocin, also known as pseudomonic acid A, is a unique antibacterial agent that primarily targets bacterial protein synthesis . The primary target of this compound is the bacterial enzyme isoleucyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of isoleucine to its corresponding tRNA molecule .

Mode of Action

This compound exerts its antimicrobial activity by reversibly inhibiting the activity of bacterial isoleucyl-tRNA synthetase . This inhibition prevents the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA, thereby inhibiting bacterial protein synthesis .

Biochemical Pathways

This compound’s unique mechanism of action affects the protein synthesis pathway in bacteria. By inhibiting isoleucyl-tRNA synthetase, this compound disrupts the normal process of protein synthesis, leading to a decrease in cellular protein levels and ultimately causing bacterial death . The biosynthetic pathway of this compound involves a complex series of reactions catalyzed by a variety of enzymes .

Pharmacokinetics

It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound contribute to its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of protein synthesis by this compound leads to a decrease in cellular protein levels, causing bacterial death . This results in the effective treatment of bacterial skin infections. This compound has shown excellent efficacy in treating primary and secondary superficial skin infections, with clinical evidence suggesting its potential role in eradicating nasal carriage of Staphylococci when administered intranasally .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the prevalence of this compound resistance in certain environments can affect its efficacy . Increased use of this compound can lead to the development of resistance, with reports indicating a strong association between previous this compound exposure and both low-level and high-level this compound resistance . Therefore, continuous screening for this compound resistance in clinical settings is crucial to guide treatment and prescribing practices .

Safety and Hazards

Zukünftige Richtungen

Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria, such as Neisseria gonorrhoeae . The therapeutic effect of the MUP can be synergized by combining with other agents and using novel strategies .

Biochemische Analyse

Biochemical Properties

Mupirocin interacts with various enzymes and proteins in biochemical reactions. It primarily works by inhibiting bacterial protein synthesis . This is achieved by inhibiting the activity of bacterial isoleucyl-tRNA synthetase , which prevents the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA, thus decreasing its cellular levels inside the cells and causing bacterial death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . It inhibits protein synthesis in targeted bacteria, thereby affecting cell function . The therapeutic efficiency of this compound is hampered due to protein binding and drug resistance caused by frequent use .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting bacterial protein synthesis . It inhibits the enzyme isoleucyl-tRNA synthetase, thereby preventing the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA . This leads to a decrease in the cellular levels of isoleucine-charged transfer RNA inside the cells, causing bacterial death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways. The biosynthetic pathway of this compound belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .

Eigenschaften

IUPAC Name |

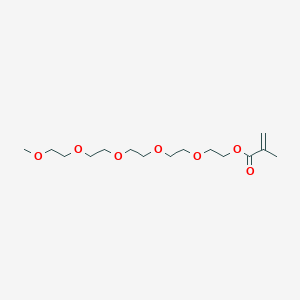

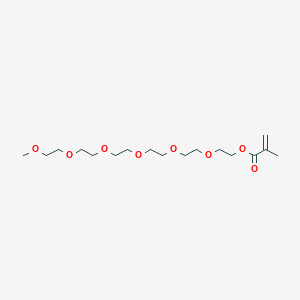

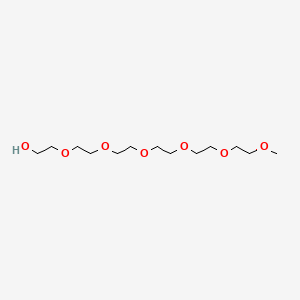

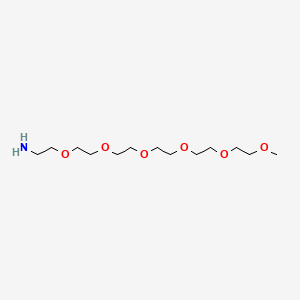

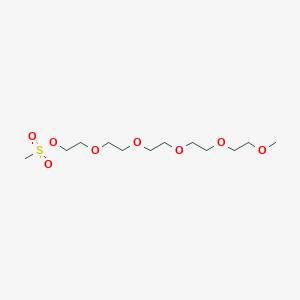

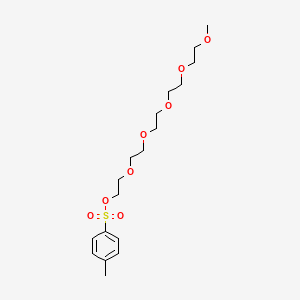

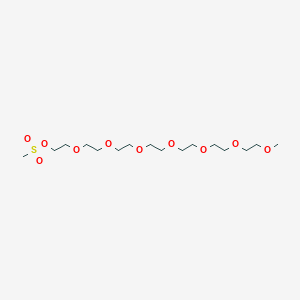

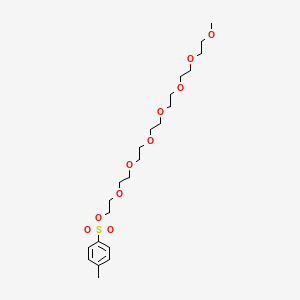

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINDHVHHQZYEEK-HBBNESRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046438 | |

| Record name | Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.65e-02 g/L | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

12650-69-0 | |

| Record name | Mupirocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12650-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mupirocin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mupirocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUPIROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77-78, 77 - 78 °C | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.